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molecular formula C11H12N2O2 B8766990 Urea, (1,2,3,4-tetrahydro-4-oxo-1-naphthalenyl)- CAS No. 62089-84-3

Urea, (1,2,3,4-tetrahydro-4-oxo-1-naphthalenyl)-

Cat. No. B8766990
M. Wt: 204.22 g/mol
InChI Key: IJZZSWLXYHJDQU-UHFFFAOYSA-N
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Patent
US04089976

Procedure details

A solution of 0.5 g of 1,2,3,4-tetrahydro-1-naphthylurea in 50 ml of 50% aqueous acetic acid is cooled to below 5° C and 6.0 g of ceric ammonium nitrate added. After 5 minutes the mixture is diluted with water and extracted with 3 × 5 ml of ethyl acetate. The extracts are combined and evaporated to dryness to afford the crude title product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:11][C:12]([NH2:14])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.C(O)(=[O:17])C>O>[O:17]=[C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]([NH:11][C:12]([NH2:14])=[O:13])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)NC(=O)N
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ceric ammonium nitrate
Quantity
6 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3 × 5 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=CC=CC=C12)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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